5α-胆甾烷-3,3-d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

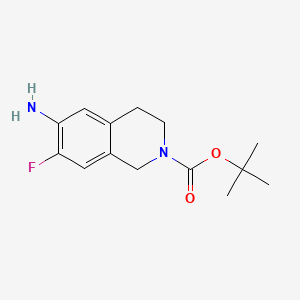

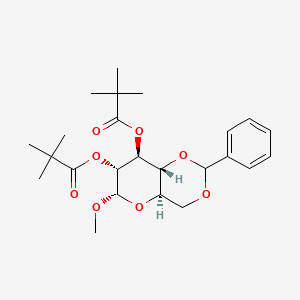

5alpha-Cholestane-3,3-d2 is a sterol produced endogenously from cholesterol and has been isolated from human feces . It is derived from cholesterol by the action of intestinal microorganisms . Derivatives of 5alpha-cholestane in plants are called brassinosteroids that selectively activate the PPI3K/Akt pathway .

Molecular Structure Analysis

The molecular formula of 5alpha-Cholestane-3,3-d2 is C27H46D2 . The average mass is 374.682 Da and the mono-isotopic mass is 374.388153 Da .科学研究应用

分析方法开发

开发了一种使用高效液相色谱法结合紫外检测测定血清胆固醇水平的方法。该技术涉及衍生化为 4'-溴苯磺酸酯,为诊断和监测患有脑腱黄瘤 (CTX) 和肝病的患者提供了一种新方法。该方法的重现性、线性度和回收率测试证明了其在临床应用中的潜力(Halperin et al., 2000)。

合成和结构分析

已经对胆甾烷衍生物进行了合成和结构分析的研究,包括努力生成全套八种胆甾烷-3,5,6-三醇立体异构体。该合成为探索胆固醇在生物过程中的生物学功能提供了基础,突出了这些化合物在理解固醇生物化学中的相关性(Zhao et al., 2007)。

抗增殖和抗炎应用

从卷柏中分离出对白血病细胞具有抗增殖活性的新型甾醇,证明了胆甾烷衍生物在癌症治疗中的潜在治疗应用(Gao et al., 2007)。此外,合成了噻唑基和噻吩胆甾烷衍生物,发现它们具有有效的抗炎活性,这突显了胆甾烷骨架在药物开发中的多功能性(Elmegeed et al., 2005)。

质谱用于结构阐明

探索了胆甾烷衍生物的电子电离质谱碎片,为这些化合物的结构阐明提供了见解。这项研究有助于分配甾醇的构型,这对于理解它们的生物学作用至关重要(Rontani & Aubert, 2005)。

作用机制

Target of Action

5alpha-Cholestane-3,3-d2, also known as 5α-Cholestane, is a sterol produced endogenously from cholesterol . It is derived from cholesterol by the action of intestinal microorganisms . The primary targets of 5alpha-Cholestane-3,3-d2 are likely to be the same as those of cholesterol, given their structural similarity.

Mode of Action

It is known that sterols like 5alpha-cholestane-3,3-d2 interact with cellular membranes and can influence membrane fluidity and permeability . They may also interact with specific proteins within the cell, altering their function.

Biochemical Pathways

5alpha-Cholestane-3,3-d2 is involved in the same biochemical pathways as cholesterol. It is a part of the sterol metabolic pathway, where it can be converted into other sterols or steroid hormones . The exact downstream effects of these pathways would depend on the specific metabolites produced.

Pharmacokinetics

As a sterol, it is likely to be absorbed in the intestine, distributed throughout the body in lipoproteins, and metabolized in the liver . Its bioavailability would be influenced by factors such as dietary intake and the efficiency of intestinal absorption.

Result of Action

The molecular and cellular effects of 5alpha-Cholestane-3,3-d2 are likely to be similar to those of cholesterol, given their structural similarity. Cholesterol plays a crucial role in maintaining cell membrane integrity and fluidity. It is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D .

Action Environment

The action, efficacy, and stability of 5alpha-Cholestane-3,3-d2 are likely to be influenced by various environmental factors. These could include dietary intake of cholesterol and other sterols, the presence of specific gut microorganisms capable of metabolizing cholesterol into 5alpha-Cholestane-3,3-d2, and the individual’s overall health status .

属性

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-3,3-dideuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-FEFUMSEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)

![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/no-structure.png)

![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)

![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)